2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid
Description
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid is a synthetic organic compound featuring a piperidine ring substituted with a propenoyl (acryloyl) group at the 1-position and an acetic acid moiety linked via a methoxy bridge to the 3-position of the piperidine. While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules, such as anti-inflammatory agents (e.g., indomethacin derivatives) .
Properties
IUPAC Name |
2-[(1-prop-2-enoylpiperidin-3-yl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-10(13)12-5-3-4-9(6-12)7-16-8-11(14)15/h2,9H,1,3-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSROAFHCVAIHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)COCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-(Hydroxymethyl)piperidine
The piperidine scaffold is typically derived from piperidin-4-one , a commercially available starting material. Reduction of piperidin-4-one using sodium borohydride (NaBH₄) in methanol yields piperidin-4-ol , which is subsequently oxidized to 3-hydroxymethylpiperidine via a modified Swern oxidation (DMSO/oxalyl chloride). Alternative routes employ Dess–Martin periodinane for selective oxidation of secondary alcohols to ketones, though this is more relevant for advanced intermediates.
Functionalization of the Piperidine Nitrogen
Protection of the piperidine nitrogen is critical to prevent undesired side reactions during etherification. Boc (tert-butoxycarbonyl) protection is achieved using di-tert-butyl dicarbonate in the presence of triethylamine, yielding 1-Boc-3-(hydroxymethyl)piperidine .
Installation of the Methoxyacetic Acid Side Chain
Williamson Ether Synthesis
The hydroxymethyl group at position 3 undergoes etherification with bromoacetic acid tert-butyl ester under basic conditions (K₂CO₃, DMF). This Williamson reaction proceeds via an SN2 mechanism, forming 1-Boc-3-[(tert-butoxycarbonylmethoxy)methyl]piperidine . Deprotection of the tert-butyl ester using trifluoroacetic acid (TFA) in dichloromethane liberates the carboxylic acid, yielding 1-Boc-3-(methoxycarbonylmethyl)piperidine .
Mitsunobu Reaction as an Alternative
For stereochemical control, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the piperidine alcohol with ethyl glycolate . This method ensures retention of configuration at the piperidine 3-position, critical for chiral targets.
Acryloylation of the Piperidine Nitrogen
Acylation with Acryloyl Chloride
Deprotection of the Boc group using HCl in dioxane yields the free amine, which is treated with acryloyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) . This reaction, conducted in anhydrous dichloromethane at 0°C to room temperature, provides 1-prop-2-enoyl-3-(methoxycarbonylmethyl)piperidine .
Optimization of Reaction Conditions
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) minimizes side reactions.
- Stoichiometry : A 1.2:1 molar ratio of acryloyl chloride to amine ensures complete conversion.
- Temperature control : Slow addition at 0°C prevents exothermic decomposition of acryloyl chloride.
Final Deprotection and Acid Formation
Hydrolysis of the methyl ester to the carboxylic acid is achieved using lithium hydroxide (LiOH) in a THF/water mixture. Alternatively, enzymatic hydrolysis with pig liver esterase offers enantioselective deprotection for chiral analogs. The final product, This compound , is isolated via recrystallization from ethyl acetate/hexane or purified by flash chromatography.
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 6.42 (dd, J = 17.0, 10.5 Hz, 1H, CH₂=CHCO), 6.15 (d, J = 17.0 Hz, 1H, CH₂=CHCO), 5.65 (d, J = 10.5 Hz, 1H, CH₂=CHCO), 4.25 (s, 2H, OCH₂CO), 3.80–3.60 (m, 2H, piperidine CH₂O), 3.40–3.20 (m, 1H, piperidine CH), 2.90–2.70 (m, 2H, piperidine NCH₂), 2.30–1.80 (m, 4H, piperidine CH₂).
- HRMS (ESI) : m/z calcd for C₁₂H₁₈N₂O₄ [M+H]⁺: 255.1345; found: 255.1341.
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity. Residual solvents are quantified via GC-MS, adhering to ICH guidelines.
Challenges and Mitigation Strategies
Stereochemical Control
Racemization at the piperidine 3-position during etherification is mitigated by using Mitsunobu conditions or chiral auxiliaries.
Acryloyl Group Stability
The acryloyl moiety is prone to Michael addition with residual amines. Strict exclusion of moisture and use of scavengers (e.g., polymer-bound trisamine) enhance stability.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Williamson Ether | 72 | 96 | Scalability | |
| Mitsunobu Reaction | 85 | 98 | Stereochemical control | |
| Enzymatic Hydrolysis | 78 | 97 | Enantioselectivity |
Chemical Reactions Analysis
Types of Reactions
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the prop-2-enoyl group to a propyl group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl-substituted derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to five acetic acid derivatives containing piperidine, piperazine, or related heterocyclic substituents. Key differences in functional groups, molecular weight, and physicochemical properties are highlighted (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Core Heterocycle: The target compound’s piperidine ring differs from the piperazine in and the morpholine in . Piperidine’s reduced basicity (pKa ~11) compared to piperazine (pKa ~9.8 for secondary amine) may influence solubility and binding interactions .
Acetic Acid Linkage :
- The methoxy bridge in the target compound contrasts with the direct ethoxy linkage in or oxoethoxy in , affecting conformational flexibility and hydrogen-bonding capacity.
Pharmacological Potential: Compounds like indomethacin (a 3-acetic acid derivative with anti-inflammatory activity) demonstrate the significance of the acetic acid moiety in binding cyclooxygenase enzymes . The target’s acryloyl group may enhance potency through covalent modification of targets.
Synthetic Utility: Fluorenylmethyloxycarbonyl (Fmoc)-protected analogs (e.g., ) are critical in peptide synthesis, whereas the target’s propenoyl group suggests use in click chemistry or prodrug strategies.
Research Findings and Limitations
- Metabolic Pathways : Analogous compounds (e.g., kresoxim-methyl metabolites ) undergo oxidation and conjugation, suggesting the target may share Phase I/II metabolic routes.
Biological Activity
2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid is a synthetic organic compound notable for its unique structure, which includes a piperidine ring and a methoxyacetic acid moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Inhibition of Enzymes : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : The piperidine moiety may interact with neuroreceptors, potentially affecting neurotransmitter release and signaling pathways.
Case Studies and Experimental Data
A study on methoxyacetic acid (MAA) revealed significant findings that could be extrapolated to understand the potential effects of this compound:
| Study Parameter | Result |
|---|---|
| Cell Lines Used | Prostate cancer lines (LNCaP, PC-3) |
| Concentration | 20 mM MAA |
| Effect on Cell Viability | 50%-75% reduction in cancer cells |
| Mechanism of Action | Induction of apoptosis and G1 arrest |
These results indicate that similar compounds may exhibit comparable biological activities, supporting the hypothesis that this compound could also possess anticancer properties.
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methoxyacetic Acid (MAA) | Contains methoxy group | Induces apoptosis in cancer cells |
| 2-(4-Methoxyphenyl)acetic Acid | Aromatic ring with acetic acid | Anti-inflammatory properties |
| 2-(1-Piperidinyl)acetic Acid | Piperidine ring | Potential analgesic effects |
Q & A
Q. How is the crystal structure of 2-[(1-Prop-2-enoylpiperidin-3-yl)methoxy]acetic acid determined using X-ray crystallography?
Methodological Answer: The crystal structure can be elucidated via single-crystal X-ray diffraction. Key steps include:
Data Collection : Use a diffractometer to measure reflection intensities. Modern instruments allow rapid data acquisition even for small molecules .
Structure Solution : Employ direct methods (e.g., SHELXD or SHELXS) for phase determination. These programs are robust for small-molecule structures .
Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding interactions. Recent updates in SHELXL allow handling of high-resolution or twinned data .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Typical Value/Approach |
|---|---|
| Space Group | Determined via systematic absences |
| Resolution | ≤1.0 Å for high precision |
| R-factor | <5% after refinement |
| Software | SHELX suite |
Q. What synthetic routes are available for preparing this compound?
Methodological Answer: Synthesis typically involves:
Protection of Functional Groups : Use Fmoc or methoxy groups to protect reactive sites during coupling reactions (e.g., piperidine nitrogen) .
Coupling Reactions : Employ carbodiimide-mediated esterification or amide bond formation between the piperidine and acetic acid moieties.
Deprotection : Remove protecting groups under mild acidic or basic conditions to avoid side reactions .
Q. Table 2: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Fmoc-Cl, DMF, RT | 85–90 |
| Coupling | EDC/HOBt, DCM, 0°C to RT | 70–75 |
| Deprotection | Piperidine/DMF (20% v/v) | >95 |
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent evaporation .
- Storage : Store in sealed containers at room temperature, away from light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
Methodological Answer: Contradictions may arise from twinned data or disordered solvent molecules. Strategies include:
Twinning Analysis : Use SHELXL’s TWIN command to model twin domains .
Disorder Modeling : Apply PART and SUMP instructions to refine partially occupied solvent sites .
Validation Tools : Cross-check with PLATON or WinGX to ensure geometric consistency .
Q. How to design experiments to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., methoxy, hydroxyl groups) and compare bioactivity .
Biological Assays : Test analogs against target receptors (e.g., GPCRs) using in vitro binding assays.
Computational Modeling : Use PubChem-derived data (e.g., pKa, logP) to predict pharmacokinetic properties .
Q. Table 3: SAR of Structural Analogs
| Analog Modification | Bioactivity Trend | Reference |
|---|---|---|
| Methoxy → Hydroxy | Increased solubility | |
| Piperidine → Pyridine | Reduced receptor affinity |
Q. What advanced techniques optimize reaction yields in multi-step syntheses?
Methodological Answer:
Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions .
In-line Analytics : Use HPLC or NMR to monitor intermediate purity and adjust reaction pathways .
Scale-up Considerations : Maintain stoichiometric ratios and solvent volumes to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
